3-Methyl-2-pentylnon-2-enenitrile
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Overview
Description
3-Methyl-2-pentylnon-2-enenitrile is an organic compound with a nitrile functional group It is characterized by a complex structure that includes a non-2-ene backbone with a nitrile group attached to the second carbon and a methyl group on the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2-pentylnon-2-enenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, P4O10, to form nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with a focus on optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-pentylnon-2-enenitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, nitriles can be hydrolyzed to carboxylic acids.
Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: Nitriles can react with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Grignard reagents.
Major Products
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Substitution: Ketones.
Scientific Research Applications
3-Methyl-2-pentylnon-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-pentylnon-2-enenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, and the compound’s structure allows it to interact with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Methyl-2-pentylnon-2-enenitrile can be compared with other nitriles and alkenes:
Similar Compounds: 2-Pentylnon-2-enenitrile, 3-Methyl-2-pentanone.
Properties
CAS No. |
63967-53-3 |
---|---|
Molecular Formula |
C15H27N |
Molecular Weight |
221.38 g/mol |
IUPAC Name |
3-methyl-2-pentylnon-2-enenitrile |
InChI |
InChI=1S/C15H27N/c1-4-6-8-10-11-14(3)15(13-16)12-9-7-5-2/h4-12H2,1-3H3 |
InChI Key |
QPPWDSCAUZLLCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C(CCCCC)C#N)C |
Origin of Product |
United States |
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